3-(m-Tolyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Description
3-(m-Tolyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione (CAS 478255-96-8) is a Schiff base-derived 1,2,4-triazole-5-thione compound. Its structure comprises:
- Position 3: A meta-methylphenyl (m-tolyl) group.
- Position 4: A 4-(trifluoromethyl)benzylideneamino moiety formed via condensation of the triazole-thione scaffold with 4-(trifluoromethyl)benzaldehyde.
- Thione group: The sulfur atom at position 5 contributes to hydrogen bonding and metal coordination, influencing its physicochemical and biological properties .
This compound belongs to a broader class of 1,2,4-triazole-5-thiones, which are pharmacologically significant due to their antimicrobial, anticancer, and anti-inflammatory activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a key structural feature for drug design .
Properties
CAS No. |
478256-32-5 |
|---|---|
Molecular Formula |
C17H13F3N4S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-4-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H13F3N4S/c1-11-3-2-4-13(9-11)15-22-23-16(25)24(15)21-10-12-5-7-14(8-6-12)17(18,19)20/h2-10H,1H3,(H,23,25)/b21-10+ |
InChI Key |
DSHKCYIUIALSKN-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
3-(m-Tolyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a member of the 1,2,4-triazole family characterized by a five-membered heterocyclic structure containing three nitrogen atoms. Its molecular formula is with a molecular weight of 362.37 g/mol. The compound features a trifluoromethyl group and an m-tolyl substituent, contributing to its unique chemical reactivity and potential biological activity.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have indicated that modifications to the triazole core can enhance their efficacy against multidrug-resistant bacteria. In vitro tests demonstrated that certain derivatives could inhibit the growth of bacteria such as E. coli and K. pneumoniae, with minimum inhibitory concentrations (MICs) being reduced significantly when combined with existing antibiotics .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | NDM-1 producing E. coli |
| CP 35 | 8 | VIM-2 producing P. aeruginosa |
Cytotoxicity
In cytotoxicity assays, this compound showed low toxicity against normal human cell lines while exhibiting moderate cytotoxic effects on cancer cell lines such as MDA-MB-231 and PC3. The IC50 values were generally above 100 µM, indicating a favorable safety profile for potential therapeutic applications .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | >100 |
| PC3 | >100 |
| Normal Human Cells | >100 |
The mechanism of action for triazole derivatives often involves the inhibition of fungal cytochrome P450 enzymes (CYPs), leading to disrupted ergosterol biosynthesis in fungal membranes. This disruption affects membrane fluidity and function, ultimately inhibiting fungal growth . The structural features of this compound suggest it may similarly interfere with microbial enzyme activity.
Case Studies
Case Study 1: Antibacterial Efficacy
In a study examining the antibacterial efficacy of various triazole-thione derivatives, the compound was tested against clinical isolates of multidrug-resistant bacteria. Results indicated that it could synergistically enhance the activity of β-lactam antibiotics against resistant strains .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of triazole derivatives revealed that modifications at specific positions on the triazole ring could lead to increased cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles, including the compound , exhibit significant antimicrobial properties. These compounds have been tested against various bacteria and fungi, demonstrating efficacy as potential antibacterial agents. For instance, studies have shown that triazole-thione derivatives can enhance the activity of existing antibiotics against resistant strains of bacteria such as Escherichia coli and Klebsiella pneumoniae .
Anticancer Properties
The compound has also been evaluated for its anticancer activities. Its structural characteristics allow it to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that certain triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been recognized in various studies. The compound may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation and providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Antibacterial Synergy
A notable case study highlighted the synergistic effects of combining 3-(m-Tolyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione with β-lactam antibiotics against multidrug-resistant bacterial strains. The study found that this combination significantly reduced the minimum inhibitory concentration (MIC), showcasing the compound's potential as an adjuvant therapy .
Anticancer Activity Assessment
In another study focusing on anticancer properties, researchers evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, suggesting its potential as a lead compound for further development in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound differs from analogs in the substituents on the triazole core and benzylidene group. Key comparisons include:
Physicochemical Properties
- Melting Points: The trifluoromethyl group may increase melting points compared to electron-donating substituents (e.g., 4-dimethylamino analogs melt at 210°C vs. 179°C for 4-fluoro derivatives ).
- Solubility : The CF₃ group improves solubility in organic solvents but reduces aqueous solubility compared to polar groups like -OH or -NH₂ .
Spectroscopic Data
Q & A
Q. What synthetic methodologies are recommended for preparing this triazole-thione derivative, and how can reaction conditions be optimized?
The compound can be synthesized via condensation of 3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione with 4-(trifluoromethyl)benzaldehyde under reflux in ethanol or methanol. Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 20–30 minutes vs. hours under conventional heating) while improving yields (≥85%) .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution at the triazole ring .
- Catalysis : Use of acetic acid or piperidine as catalysts to accelerate Schiff base formation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation proceed?
Key techniques include:
- FT-IR : Confirm the presence of thione (C=S, ~1250–1050 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) groups .
- NMR : ¹H NMR detects aromatic protons (δ 7.2–8.5 ppm) and trifluoromethyl signals (δ ~120–125 ppm in ¹⁹F NMR) .
- UV-Vis : π→π* transitions (250–300 nm) and charge-transfer bands (300–400 nm) indicate electronic interactions between substituents .
Q. What are the primary chemical reactions involving the benzylideneamino and trifluoromethyl groups?
- Oxidation : The thione (C=S) can be oxidized to sulfonic acids using H₂O₂ or KMnO₄ .
- Reduction : The imine (C=N) is reduced to an amine with NaBH₄ or LiAlH₄ .
- Nucleophilic substitution : The trifluoromethyl group stabilizes electron-deficient intermediates, facilitating aryl coupling reactions .
Advanced Questions
Q. How can X-ray crystallography resolve ambiguities in molecular geometry, and what software is recommended?
- Data collection : Use a Bruker APEX-II diffractometer (MoKα radiation, λ = 0.71073 Å) with φ and ω scans .
- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for non-H atoms .
- Validation : Check for R-factor consistency (R₁ < 0.05 for high-resolution data) and use PLATON/ADDSYM to detect missed symmetry .
Q. How do computational studies (e.g., DFT) elucidate electronic properties and reactivity?
- Geometry optimization : Use B3LYP/6-311G(d,p) to calculate bond lengths and angles, comparing results with crystallographic data (e.g., C=S bond ~1.68 Å) .
- HOMO-LUMO analysis : The trifluoromethyl group lowers LUMO energy (-1.8 eV), enhancing electrophilic reactivity .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) by aligning the triazole-thione core in active-site pockets .
Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?
- Case example : If NMR suggests a planar imine group, but X-ray shows a slight twist, perform conformational analysis via DFT to assess energy barriers (<5 kcal/mol indicates flexibility) .
- Validation tools : Use Mercury (CCDC) to overlay experimental and calculated structures, identifying discrepancies in torsion angles .
Q. What strategies are effective for evaluating biological activity, such as antimicrobial potential?
- In vitro assays : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC ≤ 25 µg/mL indicates potency) .
- Mechanistic studies : Perform competitive inhibition assays with β-lactamase or dihydrofolate reductase, correlating IC₅₀ values (e.g., 10–50 µM) with structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
